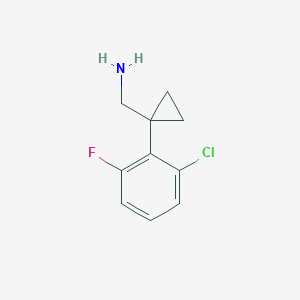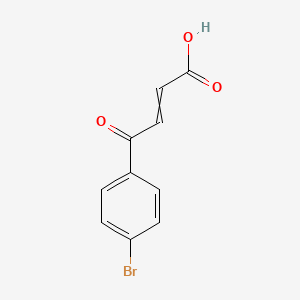![molecular formula C13H15F2N3 B11726917 N-[(3,5-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B11726917.png)
N-[(3,5-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3,5-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a difluorophenyl group, an ethyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine typically involves the reaction of 3,5-difluorobenzyl chloride with 1-ethyl-3-methyl-1H-pyrazol-4-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
N-[(3,5-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(3,5-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-[(3,5-difluorophenyl)methyl]-1-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide
- N-[1-(3,5-Difluorophenyl)ethyl]-2-methyl-2-(4-methyl-1-piperazinyl)-1-propanamine
Uniqueness
N-[(3,5-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its difluorophenyl group enhances its stability and potential bioactivity compared to similar compounds.
Properties
Molecular Formula |
C13H15F2N3 |
|---|---|
Molecular Weight |
251.27 g/mol |
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-1-ethyl-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C13H15F2N3/c1-3-18-8-13(9(2)17-18)16-7-10-4-11(14)6-12(15)5-10/h4-6,8,16H,3,7H2,1-2H3 |
InChI Key |
AHGHJUFQVUYPQN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)NCC2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(4-fluorophenyl)hydrazinylidene]propanoate](/img/structure/B11726839.png)
![4-{1-[2-(Quinolin-8-YL)hydrazin-1-ylidene]ethyl}aniline](/img/structure/B11726847.png)
![N'-[(4-chlorophenyl)methylidene]-2-cyanoacetohydrazide](/img/structure/B11726860.png)
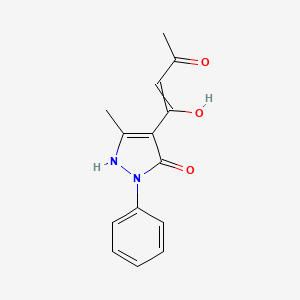
![5-Iodobenzo[d]isoxazol-3-amine](/img/structure/B11726875.png)
![(1S,4S)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride](/img/structure/B11726885.png)
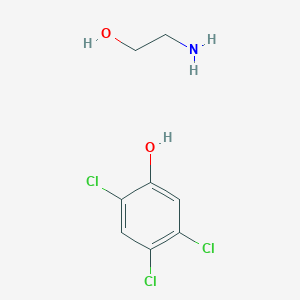
![1,3-Diethyl 2-[amino(propylamino)methylidene]propanedioate](/img/structure/B11726892.png)
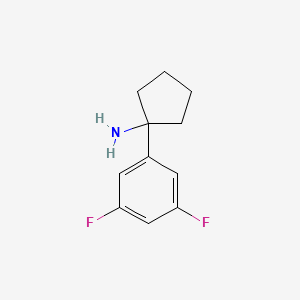
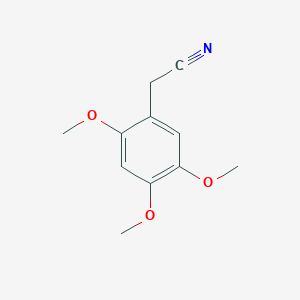
![N'-{1-[3-(trifluoromethyl)phenyl]ethylidene}methoxycarbohydrazide](/img/structure/B11726903.png)
